molecular formula C19H13BrCl2N2O3S B11708983 5-bromo-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide

5-bromo-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide

Cat. No.: B11708983
M. Wt: 500.2 g/mol
InChI Key: MNPOXVZMRSDIJD-UHFFFAOYSA-N
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Description

5-BROMO-2-(4-CHLOROBENZENESULFONAMIDO)-N-(4-CHLOROPHENYL)BENZAMIDE is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-(4-CHLOROBENZENESULFONAMIDO)-N-(4-CHLOROPHENYL)BENZAMIDE typically involves multiple steps, including halogenation, sulfonamidation, and amidation reactions. The starting materials often include brominated and chlorinated aromatic compounds, which undergo a series of chemical transformations under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-(4-CHLOROBENZENESULFONAMIDO)-N-(4-CHLOROPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as converting sulfonamides to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

5-BROMO-2-(4-CHLOROBENZENESULFONAMIDO)-N-(4-CHLOROPHENYL)BENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-BROMO-2-(4-CHLOROBENZENESULFONAMIDO)-N-(4-CHLOROPHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another brominated and chlorinated aromatic compound with different functional groups.

    4-Bromo-2-chlorophenol: A simpler compound with bromine and chlorine substituents on a phenol ring.

Uniqueness

5-BROMO-2-(4-CHLOROBENZENESULFONAMIDO)-N-(4-CHLOROPHENYL)BENZAMIDE is unique due to the presence of both sulfonamide and amide functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H13BrCl2N2O3S

Molecular Weight

500.2 g/mol

IUPAC Name

5-bromo-N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonylamino]benzamide

InChI

InChI=1S/C19H13BrCl2N2O3S/c20-12-1-10-18(24-28(26,27)16-8-4-14(22)5-9-16)17(11-12)19(25)23-15-6-2-13(21)3-7-15/h1-11,24H,(H,23,25)

InChI Key

MNPOXVZMRSDIJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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